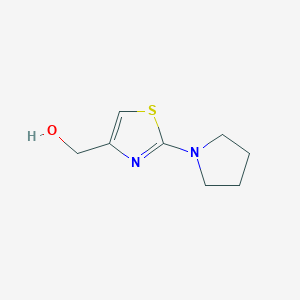

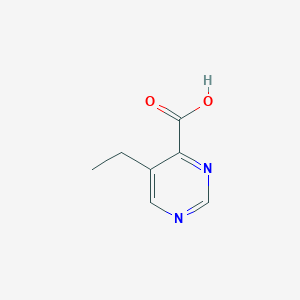

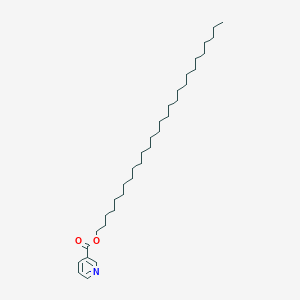

![molecular formula C12H9N3 B8506451 Benzo[f][1,7]naphthyridin-5-amine CAS No. 69164-29-0](/img/structure/B8506451.png)

Benzo[f][1,7]naphthyridin-5-amine

Vue d'ensemble

Description

Benzo[f][1,7]naphthyridin-5-amine is a chemical compound with the molecular formula C12H9N3 . It contains a total of 26 bonds, including 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aromatic), and 2 Pyridine(s) .

Synthesis Analysis

The synthesis of this compound involves various strategies. One such strategy involves an improved MW-assisted cascade-like one pot process (Ugi–three component reaction/intramolecular aza-Diels-Alder cycloaddition) coupled to an aromatization process . Another strategy involves the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple bonds and aromatic rings . It contains 3 six-membered rings and 2 ten-membered rings .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were also studied .Mécanisme D'action

While the specific mechanism of action for Benzo[f][1,7]naphthyridin-5-amine is not explicitly mentioned in the retrieved papers, it’s worth noting that many naphthyridine derivatives exhibit a great variety of biological activities . They are of significant importance in the field of medicinal chemistry .

Orientations Futures

The future directions for research on Benzo[f][1,7]naphthyridin-5-amine could involve further exploration of its synthesis strategies, reactivity, and applications . It could also involve further investigation of its biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .

Propriétés

Numéro CAS |

69164-29-0 |

|---|---|

Formule moléculaire |

C12H9N3 |

Poids moléculaire |

195.22 g/mol |

Nom IUPAC |

benzo[f][1,7]naphthyridin-5-amine |

InChI |

InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15) |

Clé InChI |

LQPYELMNUIINNN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

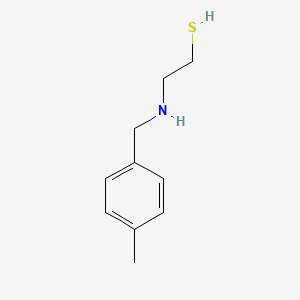

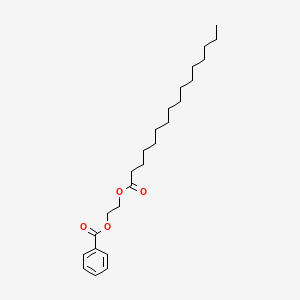

![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-morpholinyl)-](/img/structure/B8506375.png)

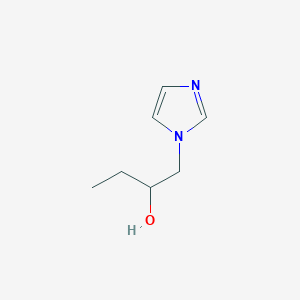

![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)

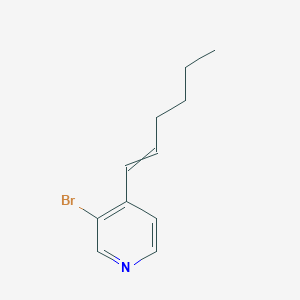

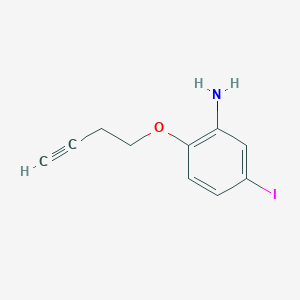

![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)